5-bromo-1-methyl-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-METHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-METHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent . The thiophene moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-METHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, palladium catalysts.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
5-BROMO-1-METHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-1-METHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity . Alternatively, it may interact with receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-1-METHYLINDOLE: Lacks the thiophene moiety, resulting in different chemical and biological properties.
3-METHYLTHIOPHENE-2-CARBOXALDEHYDE: Contains the thiophene ring but lacks the indole core, leading to distinct reactivity and applications.
1-METHYL-3-(2-THIENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with different substituents, affecting its chemical behavior and biological activity.
Uniqueness
5-BROMO-1-METHYL-3-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both the bromine atom and the thiophene moiety, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14BrNOS |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[(3-methylthiophen-2-yl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C15H14BrNOS/c1-9-5-6-19-14(9)8-12-11-7-10(16)3-4-13(11)17(2)15(12)18/h3-7,12H,8H2,1-2H3 |
InChI Key |
JAVIDZZTOYBASM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
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